PRIMA-1 Demonstrates Statistically Significant Mutant p53-Selective Growth Inhibition Across a Panel of 60 NCI Human Tumor Cell Lines, a Property Absent in Conventional Anticancer Agents
In a statistical analysis of the NCI Developmental Therapeutics Program database covering 60 human tumor cell lines, PRIMA-1 exhibited significant preferential growth inhibition of mutant p53-expressing lines over wild-type p53 lines (P = 0.04, Wilcoxon matched pairs test). The GI50 values for PRIMA-1 correlated inversely with mutant p53 protein expression levels (r = −0.75, P = 0.0002). By contrast, none of the 44 known anticancer drugs analyzed—including doxorubicin, cisplatin, and 5-fluorouracil—showed any such mutant p53 preference [1]. This selectivity profile is a key differentiator from APR-246, whose apoptotic effects are reported to be less strictly dependent on p53 mutational status across certain cell models [2].
| Evidence Dimension | Mutant p53-dependent growth inhibition selectivity vs. wild-type p53 |
|---|---|
| Target Compound Data | PRIMA-1: P = 0.04 for mutant vs. wild-type preference; GI50 correlated with mutant p53 level (r = −0.75, P = 0.0002) |
| Comparator Or Baseline | 44 known anticancer drugs (including doxorubicin, cisplatin, 5-FU): no mutant p53 preference detected (P > 0.05) |
| Quantified Difference | PRIMA-1 was the only compound among 45 tested agents to show statistically significant mutant p53-dependent growth inhibition (P = 0.04); correlation coefficient r = −0.75 between GI50 and mutant p53 expression |
| Conditions | NCI panel of 60 human tumor cell lines derived from colon, ovarian, renal, non-small cell lung cancer, and melanoma; p53 status determined by sequencing; GI50 measured via sulforhodamine B assay |
Why This Matters
This establishes PRIMA-1 as a genuinely mutant-p53-selective tool compound, whereas conventional chemotherapeutics and even some clinical-stage p53 reactivators exhibit broader, less mutation-dependent cytotoxicity—a critical consideration for experimental designs requiring genotype-specific p53 pathway interrogation.
- [1] Bykov, V.J.N., Issaeva, N., Selivanova, G., Wiman, K.G. Mutant p53-dependent growth suppression distinguishes PRIMA-1 from known anticancer drugs: a statistical analysis of information in the National Cancer Institute database. Carcinogenesis 23(12), 2011–2018 (2002). View Source
- [2] Zatloukalová, P., Galoczová, M., Vojtěšek, B. Prima-1 and APR-246 in Cancer Therapy. Klinická Onkologie 31(Suppl 2), 71–76 (2018). View Source
